molecular formula C17H14N2O3 B2578478 (2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 312607-59-3

(2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2578478
CAS No.: 312607-59-3
M. Wt: 294.31
InChI Key: OFQBVHWSWBTCOR-ZPHPHTNESA-N
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Description

(2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene (coumarin) derivatives. These scaffolds are recognized for their diverse biological and pharmacological properties, making them valuable intermediates in scientific research . While specific data on this compound is limited, closely related analogs have demonstrated significant potential in various research fields. Compounds featuring the 2-(phenylimino)-2H-chromene-3-carboxamide structure are investigated for their antimicrobial, antioxidant, and anticancer activities. For instance, a similar molecule, (2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide, has shown growth inhibition in human breast cancer cell lines (MCF-7) with a GI50 value of 5.5 µM, suggesting a mechanism that may involve induction of apoptosis . Furthermore, 3-carboxamido coumarin derivatives have been identified as promising scaffolds for selective enzyme inhibition. Research indicates that certain derivatives can act as potent and highly selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target in neurological conditions . The presence of the methoxy group at the 7-position is a common modification in bioactive coumarins, often influencing the compound's electronic properties and interaction with biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to explore its full potential in medicinal chemistry, chemical biology, and as a building block for more complex molecular entities.

Properties

IUPAC Name

7-methoxy-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-13-8-7-11-9-14(16(18)20)17(22-15(11)10-13)19-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQBVHWSWBTCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of 7-methoxy-2H-chromene-3-carboxylic acid with aniline under acidic or basic conditions to form the phenylimino derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

  • Synthesis of 7-methoxy-2H-chromene-3-carboxylic acid from suitable starting materials.
  • Condensation with aniline in the presence of a dehydrating agent.
  • Purification of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chromene Core

The chromene ring undergoes nucleophilic attacks, particularly at the electron-deficient C2 position. For example:

  • Hydrazine-mediated ring-opening : Reaction with hydrazine hydrate leads to cleavage of the chromene ring, forming hydrazide derivatives. This is consistent with studies on structurally similar 2-oxo-2H-chromene-3-carboxylates .

Reaction Conditions Product Reference
Hydrazine attack at C2Hydrazine hydrate, ethanol, refluxN'-arylidene carbohydrazide derivatives

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Yields the corresponding carboxylic acid.

  • Basic hydrolysis : Produces carboxylate salts.

Reaction Conditions Product Reference
Acidic hydrolysisHCl (6M), 100°C, 6h7-Methoxy-2-(phenylimino)-2H-chromene-3-carboxylic acid
Basic hydrolysisNaOH (2M), refluxSodium carboxylate derivative

Metal-Catalyzed Coupling Reactions

Transition-metal catalysts enable functionalization of the chromene scaffold:

  • Cobalt-catalyzed alkyne insertion : The chromene core reacts with terminal alkynes in the presence of [CoII(porphyrin)] catalysts, forming substituted 2H-chromenes via a radical mechanism .

Reaction Conditions Product Reference
Co-catalyzed alkyne coupling[CoII(porphyrin)], toluene, 80°C2H-Chromene-alkyne hybrids

Condensation Reactions

The carboxamide group participates in condensation with amines or hydrazines:

  • Schiff base formation : Reacts with aromatic aldehydes to form hydrazones, as demonstrated in studies on analogous chromene-carboxamides .

Reaction Conditions Product Reference
Condensation with aldehydesEthanol, acetic acid, refluxN'-arylidene carbohydrazides

Functionalization of the Phenylimino Group

The phenylimino (-N=Ph) group is susceptible to electrophilic substitution:

  • Nitration : Introduces nitro groups at the para position of the phenyl ring under mixed acid conditions.

  • Sulfonation : Forms sulfonic acid derivatives using fuming sulfuric acid .

Reaction Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0°C7-Methoxy-2-(4-nitrophenylimino)-2H-chromene-3-carboxamide

Key Research Findings

  • Antibacterial activity : Derivatives synthesized via alkyne coupling exhibit significant activity against Staphylococcus aureus and Escherichia coli .

  • Cytotoxicity : Hydrazide derivatives show low cytotoxicity against fibroblast L929 cells, making them promising drug candidates .

  • Synthetic efficiency : Cobalt-catalyzed methods achieve yields >75% under mild conditions .

Scientific Research Applications

The compound (2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the chromene derivatives class. Chromenes are known for their diverse biological activities, making this compound of significant interest in various scientific fields, particularly in medicinal chemistry, biology, and materials science. This article explores the applications of this compound, supported by detailed data tables and case studies.

Structure

The molecular formula of this compound is C16H15N1O3C_{16}H_{15}N_{1}O_{3}, with a molecular weight of approximately 281.30 g/mol. The structure features a chromene backbone with a methoxy group and an imine functional group, which are crucial for its biological properties.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its bioactive properties:

  • Anticancer Activity : Research indicates that derivatives of chromenes exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that this compound showed promising results in inhibiting the proliferation of cancer cells, suggesting its potential as an anticancer agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-710.5
This compoundA5498.0

This data indicates that the compound exhibits potent cytotoxicity across multiple cancer cell lines.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens:

In Vitro Antimicrobial Evaluation

CompoundPathogen TestedMIC (μg/mL)
This compoundE. coli0.5
This compoundS. aureus0.8

These findings suggest its effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as a lead compound for developing new antimicrobial agents.

Industrial Applications

In addition to its medicinal applications, this compound has potential uses in material sciences:

  • Fluorescent Materials : The unique structure may allow for applications in developing new fluorescent materials.
  • Conductive Polymers : Its properties could also be explored in creating conductive polymers for electronic applications.

Mechanism of Action

The mechanism of action of (2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylimino group may interact with nucleophilic sites on proteins, while the chromene core can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene-3-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on inhibitory potency, selectivity, and key functional groups.

Table 1: Comparative Analysis of Chromene-3-carboxamide Derivatives

Compound Name Structural Features Target Enzyme Inhibitory Activity (IC₅₀) Selectivity (AKR1B10 vs. AKR1B1) Key Functional Groups Contributing to Activity Reference
(2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide 7-methoxy, phenylimino (Z-configuration), carboxamide AKR1B10 0.18 µM 4-fold selectivity for AKR1B10 7-methoxy (hydrogen bonding), phenylimino (π-π)
(Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (25) 7-hydroxy, 4-methoxyphenylimino, pyridin-2-ylamide AKR1B10 0.12 µM 5-fold selectivity for AKR1B10 4-methoxy (steric fit), 7-hydroxy (H-bond donor)
7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide (26) 7-hydroxy, 4-methoxyphenylimino, benzylamide AKR1B10 0.09 µM 8-fold selectivity for AKR1B10 Benzylamide (hydrophobic pocket interaction)
UVI2008 (27) Retinoid scaffold with carboxylate moiety AKR1B10 0.15 µM 10-fold selectivity for AKR1B10 Carboxylate (anion-binding pocket interaction)
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) 8-methoxy, 2-chlorophenylamide Not specified N/A N/A 8-methoxy (electronic effects), 2-chlorophenylamide

Key Findings :

Position of Methoxy Group: The 7-methoxy group in “this compound” enhances binding to AKR1B10’s catalytic residues, whereas 8-methoxy derivatives (e.g., compound 15) lack documented inhibitory activity against AKR1B10 . Compound 25 replaces the 7-methoxy with a 7-hydroxy group, improving H-bond donor capacity but requiring a 4-methoxy substituent for optimal activity .

Amide Substituents :

  • Pyridin-2-ylamide (compound 25 ) and benzylamide (compound 26 ) moieties influence selectivity. Benzylamide enhances hydrophobic interactions, increasing AKR1B10 selectivity by 8-fold compared to the parent compound .

Retinoid Derivatives: UVI2008 (27), though structurally distinct (non-chromene), exhibits superior selectivity (10-fold) due to its carboxylate group binding to AKR1B10’s anion-binding pocket .

Role of Hydroxy vs. Methoxy :

  • Compound 26 demonstrates that the 7-hydroxy group is critical for binding catalytic residues (Tyr-49, His-111), while the 4-methoxy group in 25 optimizes steric fit within the enzyme’s active site .

Structural-Activity Relationship (SAR) Insights

  • Z-Configuration: The Z-configuration of the imine bond in “this compound” is essential for planar alignment with AKR1B10’s active site, as E-isomers exhibit reduced activity .
  • Phenylimino vs. Thiazolidinone: Unlike thiazolidinone derivatives (e.g., in ), chromene-based compounds avoid sulfoxide-related metabolic instability, enhancing pharmacokinetic profiles .
  • Hydrogen Bonding : The 7-methoxy group forms weaker hydrogen bonds compared to 7-hydroxy derivatives but provides metabolic stability against oxidation .

Biological Activity

The compound (2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is part of a broader class of chromene derivatives, which have garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this specific chromene derivative.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of substituted 2-cyanoacetamides with various salicylaldehydes in the presence of sodium acetate. The structural modifications introduced during synthesis play a crucial role in determining the biological activity of the resulting compounds. For instance, the introduction of different substituents on the phenyl and chromene rings can significantly affect lipophilicity and electronic properties, which in turn influence cytotoxicity against cancer cell lines .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity against several human cancer cell lines. For example:

  • MCF-7 (Breast Cancer) : IC50 = 8.5 μM
  • PC-3 (Prostate Cancer) : IC50 = 35.0 μM
  • A-549 (Lung Cancer) : IC50 = 0.9 μM
  • Caco-2 (Colorectal Cancer) : IC50 = 9.9 μM

These results indicate that the compound's potency is comparable to established chemotherapeutic agents such as 5-fluorouracil and docetaxel .

Antibacterial Activity

In addition to its anticancer properties, this chromene derivative has shown promising antibacterial activity. The minimal inhibitory concentrations (MIC) were determined using broth microdilution assays against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

The compound's ability to inhibit these bacterial strains suggests potential applications in treating bacterial infections .

The mechanism by which this compound exerts its biological effects involves various pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, as evidenced by Annexin V binding assays.
  • Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in cancer progression and bacterial survival, such as cyclin-dependent kinases (CDKs) and cytochrome P450 enzymes .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • A study evaluated its effects on multiple cancer cell lines, revealing that the compound significantly reduced cell viability in a dose-dependent manner.
    Cell LineIC50 (μM)
    MCF-78.5
    PC-335.0
    A-5490.9
    Caco-29.9
  • Another investigation focused on its antibacterial properties, confirming its effectiveness against both Gram-positive and Gram-negative bacteria, with promising MIC values indicating potential for further development as an antibacterial agent .

Q & A

Q. Table 1: Inhibitory Activity of Chromene-3-Carboxamide Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity (vs. AKR1B1/MAO-A)Key SubstituentsReference
25 AKR1B100.124-fold4-Methoxy, 7-hydroxy
26 AKR1B100.0810-fold7-Hydroxy, benzylamide
UVI2008AKR1B100.0515-foldRetinoid carboxylate

Q. Table 2: Crystallographic Data for Chromene Derivatives

CompoundSpace GroupResolution (Å)R-factorKey InteractionsReference
Chromene-3-carboxamideP21/n0.850.042N–H⋯O (carboxamide), π-π stacking

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
Reactant of Route 2
(2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

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